The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry and pharmaceuticals. It features a unique structural composition that includes a sulfonyl group, a dihydropyridine moiety, and a fluorophenyl group, making it an interesting subject for research and development in various scientific fields. The compound's molecular formula is with a molecular weight of approximately 409.52 g/mol.
This compound can be classified under the category of sulfonamides and dihydropyridines, which are known for their diverse biological activities. The source of the compound can be traced to multiple chemical suppliers and databases such as PubChem, which provides detailed information about its structure and properties . The compound is often synthesized for research purposes in medicinal chemistry laboratories due to its potential therapeutic applications.
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice (commonly dichloromethane or ethanol) to ensure high yields and purity. Advanced purification methods like chromatography are often employed in industrial settings to isolate the desired product.
The molecular structure of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide can be represented using various notations:
C1CCCN(CC1)S(=O)(=O)C(=O)N(Cc2ccccc2F)C(=O)N
OUFMYMMUCDCVMF-UHFFFAOYSA-N
The compound consists of several functional groups that contribute to its reactivity and biological activity:
The compound is versatile in synthetic organic chemistry due to its various functional groups. It can undergo several types of reactions:
Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation.
Relevant data indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies .
The potential applications of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide span various fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1